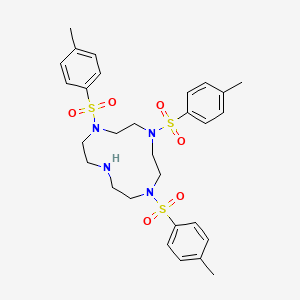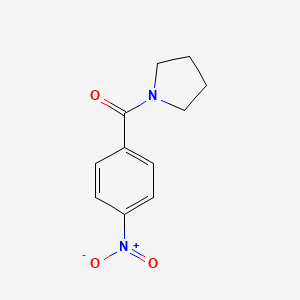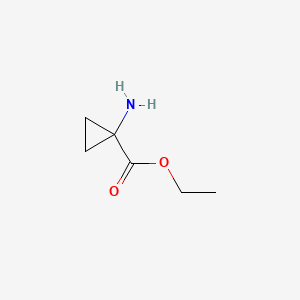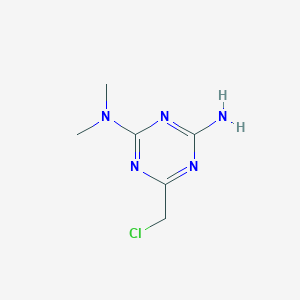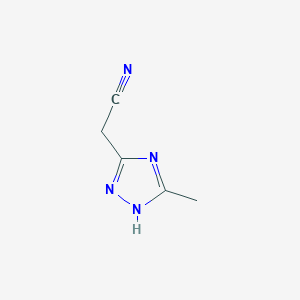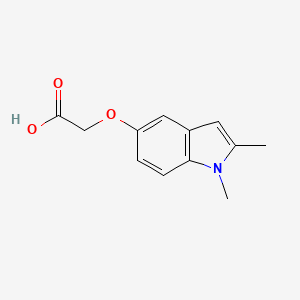
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, commonly referred to as DMIA, is an organic compound that belongs to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 206.27 g/mol. DMIA is a versatile compound with a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
Design of Novel Research Tools : Indole-3-acetic acid derivatives, similar in structure to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, have been used in the design of novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
Synthesis of Indole Derivatives with Biological Activity : Research has explored the microwave-assisted synthesis of indole derivatives, including those related to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, which have shown good anti-inflammatory and analgesic activities (Sondhi et al., 2007).
Structural and Chemical Studies : The crystal and molecular structure of 5-Methoxyindole-3-acetic acid, a compound structurally related to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, has been studied to understand its hydrogen-bonding and molecular conformation (Sakaki et al., 1975).
Synthesis of Nitrogen-Containing Heterocyclic Compounds : The synthesis of tricyclic nitrogen-containing substances based on the interaction of compounds like (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid with other reactants has been a subject of study. These compounds have potential biological activity (Zhukova & Entsova, 2019).
Electrochemical Oxidation Studies : The electrochemical oxidation of Indole-3-acetic acid has been investigated, providing insights into the chemical reactions and potential applications of related compounds (Hu & Dryhurst, 1993).
Exploratory Conformational Analysis of Dimeric Species : Theoretical studies have been conducted on 1H-indole-3-acetic acid to investigate the conformational properties of dimeric species, offering valuable information about the molecular interactions of similar compounds (Lobayan et al., 2011).
properties
IUPAC Name |
2-(1,2-dimethylindol-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9-6-10(16-7-12(14)15)3-4-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUDJIOJPUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

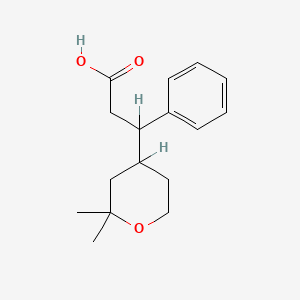
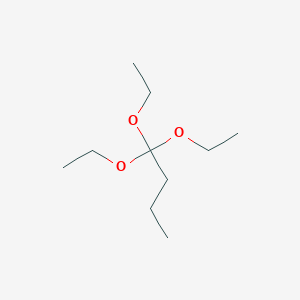
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
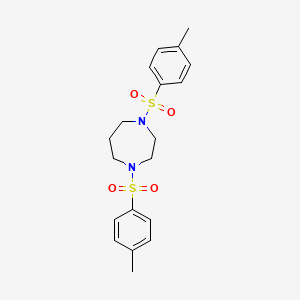
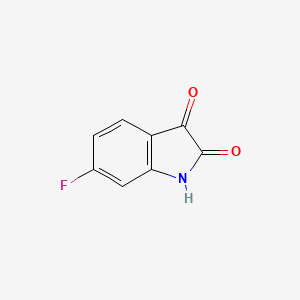
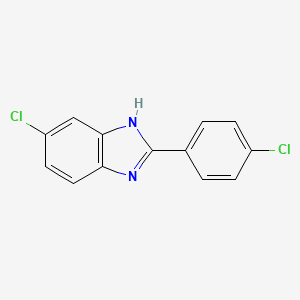
![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)
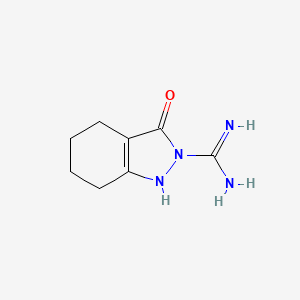
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)
